2'-C-methyladenosine

Overview

Description

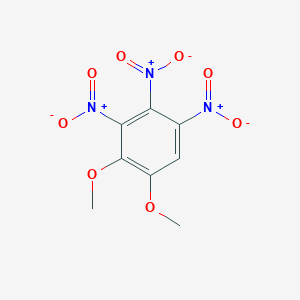

2’-C-Methyladenosine is a modified nucleoside that plays a significant role in various biochemical and physiological processes. It is a derivative of adenosine, where a methyl group is attached to the 2’ carbon of the ribose sugar. This modification is prevalent in the mRNA of various organisms, including humans, and is involved in gene expression regulation, RNA metabolism, and protein synthesis .

Mechanism of Action

Target of Action

2’-C-Methyladenosine primarily targets the Hepatitis C Virus (HCV) and Leishmania RNA Virus 1 (LRV1) in Leishmania guyanensis (Lgy) and Leishmania braziliensis . The compound’s primary target within these viruses is the RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) .

Mode of Action

2’-C-Methyladenosine interacts with its targets by inhibiting the replication of HCV and LRV1 . It achieves this by impeding the NS5B-catalyzed reactions, thereby inhibiting RNA synthesis . The compound is converted intracellularly to adenosine triphosphate, which further inhibits the NS5B .

Biochemical Pathways

The biochemical pathways affected by 2’-C-Methyladenosine primarily involve the replication processes of HCV and LRV1 . By inhibiting NS5B, the compound disrupts the RNA synthesis process, thereby impeding the replication of these viruses . The compound’s effects on these pathways result in the inhibition of viral replication and the potential eradication of the virus .

Result of Action

The primary result of 2’-C-Methyladenosine’s action is the inhibition of HCV and LRV1 replication . This results in the potential for the eradication of these viruses from the host cells . Additionally, the compound has been shown to delay virus-induced disease progression in a robust mouse infection model .

Biochemical Analysis

Biochemical Properties

2’-C-Methyladenosine is an inhibitor of hepatitis C virus (HCV) replication . It is converted intracellularly to adenosine triphosphate, which inhibits the RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) . This interaction with NS5B demonstrates the compound’s role in biochemical reactions.

Cellular Effects

2’-C-Methyladenosine has been shown to have significant effects on various types of cells. For instance, it inhibits HCV replication in Huh-7 human hepatoma cells . It also inhibits growth of Leishmania guyanensis in vitro . These effects highlight the influence of 2’-C-Methyladenosine on cell function, including its impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2’-C-Methyladenosine involves its conversion to adenosine triphosphate within cells, which then inhibits the RNA-dependent RNA polymerase NS5B . This inhibition disrupts the replication of HCV, demonstrating how 2’-C-Methyladenosine exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of 2’-C-Methyladenosine can change over time in laboratory settings. For example, cells treated with a minimum of 50 µM 2’-C-methyladenosine showed specific inhibition of mitochondrial transcription . This suggests that the compound’s effects on cellular function can vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of 2’-C-Methyladenosine can vary with different dosages. For instance, a representative of C 2’-methylated nucleosides, 7-deaza-2’-C-methyladenosine, significantly protected WNV-infected mice from disease progression and mortality . This indicates that the effects of 2’-C-Methyladenosine can vary depending on the dosage used in animal models.

Metabolic Pathways

2’-C-Methyladenosine is involved in several metabolic pathways. It is converted intracellularly to adenosine triphosphate, which plays a crucial role in energy transfer within cells . This suggests that 2’-C-Methyladenosine interacts with enzymes and cofactors involved in these metabolic pathways.

Transport and Distribution

Given its role in inhibiting HCV replication, it is likely that it interacts with certain transporters or binding proteins within cells .

Subcellular Localization

Given its role in inhibiting mitochondrial transcription, it may be localized within the mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyladenosine typically involves the methylation of adenosine at the 2’ position. One common method includes treating adenosine with methyl iodide in an anhydrous alkaline medium at low temperatures. The reaction is carried out for several hours, resulting in the formation of 2’-C-Methyladenosine .

Industrial Production Methods: Industrial production of 2’-C-Methyladenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2’-C-Methyladenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert 2’-C-Methyladenosine into its reduced forms.

Substitution: The methyl group at the 2’ position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various functionalized analogs .

Scientific Research Applications

2’-C-Methyladenosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.

Biology: The compound is studied for its role in RNA metabolism and gene expression regulation.

Medicine: 2’-C-Methyladenosine is a potent inhibitor of hepatitis C virus RNA replication and has shown efficacy against other viral infections, such as Zika virus

Industry: It is used in the development of antiviral drugs and other therapeutic agents.

Comparison with Similar Compounds

- 2’-C-Methylcytidine

- 7-Deaza-2’-C-Methyladenosine

- Ribavirin

- T-705 and its analogue T-1105

Comparison: 2’-C-Methyladenosine is unique due to its specific methylation at the 2’ position, which imparts distinct biochemical properties. Compared to similar compounds, it has shown higher efficacy in inhibiting viral RNA replication without inducing cytotoxicity .

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASOFFRBGIVJET-YRKGHMEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333334 | |

| Record name | 2'-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15397-12-3 | |

| Record name | 2'-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B103370.png)